molecular formula C14H19IN2OS B4139258 N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}pentanamide

N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}pentanamide

Cat. No. B4139258
M. Wt: 390.29 g/mol
InChI Key: UEIPYWKPYGGFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}pentanamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a member of the family of carbonothioyl compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}pentanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and cancer growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}pentanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines. It has also been shown to have antioxidant properties by scavenging free radicals. In addition, it has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}pentanamide in lab experiments is its high specificity for certain cancer cells. This makes it a potentially useful tool for cancer imaging and diagnosis. Another advantage is its anti-inflammatory and antioxidant properties, which make it a potentially useful tool for studying inflammation and oxidative stress. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}pentanamide. One direction is to further study its mechanism of action and identify specific targets for its anti-inflammatory and anticancer activities. Another direction is to explore its potential as a diagnostic tool for cancer imaging. Additionally, further studies are needed to determine its potential toxicity and safety for use in humans. Finally, there is potential for further optimization of the synthesis method to improve yields and purity of the compound.

Scientific Research Applications

N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}pentanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool in cancer imaging due to its high affinity for certain cancer cells.

properties

IUPAC Name

N-[(2-ethyl-4-iodophenyl)carbamothioyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2OS/c1-3-5-6-13(18)17-14(19)16-12-8-7-11(15)9-10(12)4-2/h7-9H,3-6H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIPYWKPYGGFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NC1=C(C=C(C=C1)I)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-ethyl-4-iodophenyl)carbamothioyl]pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.